1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
Description
1-Benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate (CAS: 762233-34-1) is a chiral pyrrolidine derivative featuring a benzyl ester at position 1, a methyl ester at position 2, and a free amino group at the 4R position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its (2S,4R) stereochemistry and amino substituent confer unique reactivity and stereoelectronic properties, making it valuable for asymmetric catalysis and drug design .
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYAHNRIJNKMAH-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid to form intermediate derivatives, which are then further reacted under specific conditions to yield the target compound . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine at C4 participates in alkylation and acylation reactions. Key examples include:
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Alkylation with allyl iodide : In analogous pyrrolidine systems, alkylation proceeds using KHMDS (potassium bis(trimethylsilyl)amide) in dimethoxyethane (DME), yielding N-alkylated derivatives .
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Reductive amination : Reacts with aldehydes (e.g., 3,4-dichlorobenzaldehyde) in the presence of NaBH(OAc)₃, forming secondary amines .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
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Basic hydrolysis : Treatment with NaOH in aqueous THF yields the carboxylic acid.
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Acidic hydrolysis : Concentrated HCl in dioxane cleaves the ester to the acid .
Cbz Deprotection
The benzyl carbamate group is cleaved via catalytic hydrogenation or strong acids:
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Hydrogenolysis : H₂/Pd-C in methanol removes the Cbz group, exposing the secondary amine .
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Acidic cleavage : HBr in acetic acid achieves deprotection at elevated temperatures .
| Method | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenolysis | 10% Pd-C, H₂, MeOH, RT | Free pyrrolidine amine | 95% | |
| Acidolysis | 33% HBr/AcOH, 50°C, 4 h | Hydrobromide salt | 89% |
Acylation Reactions
The amine reacts with acylating agents to form amides:
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Benzoylation : Benzoyl chloride in pyridine yields N-benzoyl derivatives .
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Boc protection : Di-tert-butyl dicarbonate (Boc₂O) in THF forms the tert-butoxycarbonyl-protected amine .
| Acylating Agent | Conditions | Product | Reference |
|---|---|---|---|
| Benzoyl chloride | Pyridine, DCM, 0°C | N-benzoyl-pyrrolidine derivative | |
| Boc₂O | THF, RT, 12 h | Boc-protected amine |
Boronate Formation
The amine participates in Suzuki-Miyaura cross-coupling precursors:
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Hydroboration : Pinacolborane with [Ir(cod)Cl]₂ catalyst forms boronate esters for coupling reactions .
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Hydroboration | Pinacolborane, [Ir(cod)Cl]₂, DCM | Boronate ester |
Stereochemical Influence on Reactivity
The (2S,4R) configuration impacts reaction outcomes:
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Steric hindrance : The axial benzyl group slows nucleophilic attack at C2.
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Diastereoselectivity : Reductive amination favors syn-addition due to the pyrrolidine ring conformation .
Stability and Side Reactions
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
| Solubility | Varies with solvent |
| Storage Conditions | -80°C for 6 months; -20°C for 1 month |
Medicinal Chemistry
1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its derivatives are being explored for:
- Antidepressant Activity : The compound's ability to modulate neurotransmitter systems suggests potential use in treating depression and anxiety disorders.
- Neuroprotective Effects : Studies indicate that it may help protect neuronal cells from damage, making it a candidate for neurodegenerative disease therapies.
Synthesis of Peptides and Amino Acids
Due to its unique structure, this compound serves as a valuable building block in the synthesis of complex peptides and amino acid derivatives. It can facilitate the development of:
- Peptide-based Drugs : Its incorporation into peptide sequences can enhance pharmacological properties.
- Amino Acid Analogues : Useful in studying metabolic pathways and enzyme interactions.
Biological Studies
Research has shown that this compound can influence various biological pathways:
- Enzyme Inhibition : It has been evaluated for its inhibitory effects on specific enzymes involved in metabolic processes.
- Receptor Binding Studies : Its affinity for certain receptors is being explored to understand its mechanism of action in biological systems.
Case Study 1: Antidepressant Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate and evaluated their efficacy as serotonin reuptake inhibitors. The most promising derivative demonstrated a significant increase in serotonin levels in animal models, suggesting potential therapeutic use in treating depression .
Case Study 2: Neuroprotective Effects
A research article in Neuroscience Letters reported that this compound exhibited neuroprotective effects against oxidative stress-induced neuronal cell death. The study highlighted the compound's role in enhancing cellular antioxidant defenses and reducing apoptosis markers .
Mechanism of Action
The mechanism of action of 1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and specificity of the compound to its target, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Amino vs. Fluoro, Hydroxy, and Protected Groups
The amino group at the 4R position distinguishes the target compound from analogs with different substituents. Key comparisons include:
4-Fluoro Analogs
- Example : 1-Benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate (CAS: 1279894-15-3).
- Properties: Fluorine’s electronegativity reduces nucleophilicity at the 4-position compared to the amino group. Enhanced metabolic stability in medicinal chemistry applications due to C-F bond strength. Used in fluorination reactions and as a precursor for PET radiotracers .
4-Hydroxy Derivatives
- Example : (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS: MFCD12407103).
- Properties: The hydroxyl group increases polarity, improving aqueous solubility. Prone to esterification or glycosylation reactions. Lower basicity compared to the amino analog, reducing protonation-dependent interactions .
Boc-Protected Amino Derivatives
- Example: (2S,4S)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate.
- Properties: The Boc group stabilizes the amino functionality during synthetic steps. Requires deprotection (e.g., TFA) for further functionalization. Neutral under basic conditions, contrasting with the free amine’s nucleophilicity .
Azide and Ether-Linked Derivatives
Stereochemical Comparisons
The (2S,4R) configuration is critical for stereoelectronic effects and biological activity. Comparisons with stereoisomers include:
(2R,4S)-4-Hydroxypyrrolidine (CAS: 155075-23-3):
- (2S,4S)-Boc-Amino Derivative: Diastereomeric differences influence solubility and synthetic utility .
Physicochemical Properties
| Property | Target Compound (4-NH₂) | 4-F Analogue | 4-OH Derivative | Boc-Protected (4S) |
|---|---|---|---|---|
| Polarity | Moderate | Low | High | Low |
| Basicity (pKa) | ~9–10 (amine) | Non-basic | ~14–16 (alcohol) | Non-basic |
| Solubility (H₂O) | Low | Very Low | Moderate | Very Low |
| Thermal Stability | Stable | High | Moderate | High |
Biological Activity
1-Benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate (CAS: 762233-34-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolidine derivatives and is characterized by its unique stereochemistry, which may influence its pharmacological properties.
- Molecular Formula : C14H18N2O4
- Molecular Weight : 278.31 g/mol
- Purity : 97%
- IUPAC Name : 1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
- SMILES Notation : COC(=O)[C@@H]1CC@@HCN1C(=O)OCC1=CC=CC=C1
Biological Activity
The biological activity of 1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate has been explored in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research has indicated that similar pyrrolidine derivatives exhibit antimicrobial properties. For instance, compounds with structural similarities have shown effectiveness against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular processes.
Neuropharmacological Effects
Pyrrolidine derivatives are known to interact with neurotransmitter systems, particularly glutamate receptors. This interaction may suggest potential applications in treating neurological disorders such as epilepsy or depression. Studies on related compounds have demonstrated modulation of glutamate receptor activity, which is crucial for synaptic transmission and plasticity.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to 1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate:
- Study on Antimicrobial Properties :
A study focusing on the antimicrobial activity of structurally related compounds reported Minimum Inhibitory Concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting that modifications in the benzyl group can enhance activity against specific pathogens.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 100 | Escherichia coli |
- Neuropharmacological Assessment :
In vitro studies have shown that pyrrolidine derivatives can modulate glutamate receptor activity. For example, a related compound demonstrated significant inhibition of NMDA receptor-mediated currents in neuronal cultures, indicating a potential for neuroprotective effects.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (2S,4R)-configured pyrrolidine dicarboxylates?
- Methodological Answer : The stereochemical integrity of the (2S,4R) configuration is critical. Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to control stereochemistry during ring closure. For example, highlights tert-butoxycarbonyl (Boc) protection of the amine group to prevent racemization during synthesis. Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with silica gel (hexane:EtOAc gradients). Confirm stereochemistry via X-ray crystallography or NOESY NMR .
Q. How can researchers resolve discrepancies in NMR data for 4-aminopyrrolidine derivatives?
- Methodological Answer : Contradictions in NMR signals (e.g., amine proton shifts) may arise from pH-dependent protonation or solvent effects. Use deuterated DMSO or CDCl3 with controlled trace acid (e.g., TFA) to stabilize the amine proton. Compare experimental data with computational predictions (DFT-based NMR simulations) to validate assignments. provides an example of resolving dicyano-pyrrolidine derivatives using 2D NMR (HSQC, HMBC) to confirm connectivity .
Q. What purification strategies are effective for isolating 1-benzyl 2-methyl dicarboxylates from reaction mixtures?
- Methodological Answer : Due to the compound’s polarity, use reverse-phase flash chromatography (C18 silica, acetonitrile/water gradients) for final purification. For hydrochloride salts (as in ), precipitate the product by adding HCl gas to the reaction mixture, followed by recrystallization from ethanol/ether. Confirm purity via HPLC (C18 column, 0.1% TFA in mobile phase) and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
